2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide
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Overview
Description
2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide is a chemical compound with a complex structure that includes a methoxy group, two methyl groups, a pyridinyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with 3-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative .
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, where the compound binds to a different site on the enzyme or receptor, causing a conformational change that reduces its activity .
Comparison with Similar Compounds
Similar Compounds
Omeprazole: A proton pump inhibitor with a similar pyridinyl group.
Lansoprazole: Another proton pump inhibitor with a similar benzenesulfonamide moiety.
Esomeprazole: An enantiomer of omeprazole with similar chemical properties
Uniqueness
2-methoxy-4,5-dimethyl-N-(pyridin-3-yl)benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy and methyl groups, along with the pyridinyl and benzenesulfonamide moieties, make it a versatile compound for various applications .
Properties
Molecular Formula |
C14H16N2O3S |
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Molecular Weight |
292.36 g/mol |
IUPAC Name |
2-methoxy-4,5-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-7-13(19-3)14(8-11(10)2)20(17,18)16-12-5-4-6-15-9-12/h4-9,16H,1-3H3 |
InChI Key |
YUYFYZDMDXXANM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=CC=C2)OC |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CN=CC=C2)OC |
Origin of Product |
United States |
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